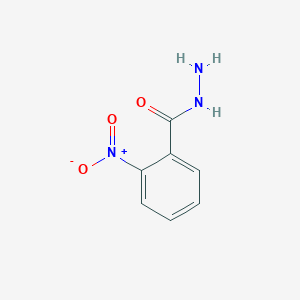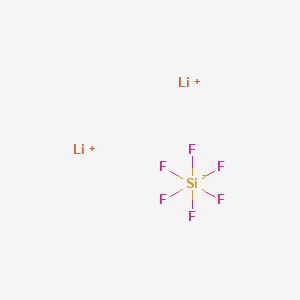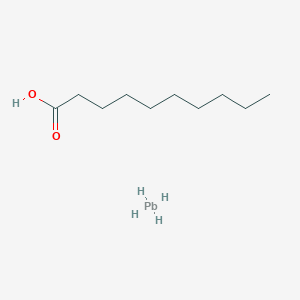
Lead(2+) decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead(2+) decanoate, also known as lead(II) decanoate, is a lead salt of decanoic acid. It belongs to the class of lead carboxylates, which are compounds formed by the reaction of lead with carboxylic acids. This compound is a long-chain lead carboxylate and is of significant interest due to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead(2+) decanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with decanoic acid. The reaction typically involves heating the reactants in an organic solvent such as toluene or xylene. The general reaction is as follows:
PbO+2C10H20O2→Pb(C10H19O2)2+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting lead(II) oxide with decanoic acid in large reactors. The reaction mixture is heated to facilitate the formation of the lead carboxylate. The product is then purified through filtration and recrystallization to obtain high-purity this compound.
Types of Reactions:
Thermal Decomposition: this compound undergoes thermal decomposition when heated, resulting in the formation of lead oxide and various organic compounds such as ketones, alkanes, and alkenes.
Oxidation: this compound can be oxidized to form lead(IV) compounds under specific conditions.
Substitution: this compound can participate in substitution reactions where the decanoate group is replaced by other ligands.
Common Reagents and Conditions:
Thermal Decomposition: Typically conducted at temperatures ranging from 520 to 720 K using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Various ligands such as halides or other carboxylates can be used in substitution reactions.
Major Products Formed:
Thermal Decomposition: Major products include lead oxide, nonadecan-10-one, lower ketones, alkanes, alkenes, carbon dioxide, and carbon monoxide.
Oxidation: Lead(IV) compounds.
Substitution: Lead compounds with different ligands.
Scientific Research Applications
Lead(2+) decanoate has several scientific research applications:
Biology: Investigated for its potential use in biological systems as a lead source for studying lead toxicity and its effects on biological processes.
Medicine: Explored for its potential use in radiopharmaceuticals for imaging and therapy.
Mechanism of Action
Lead(2+) decanoate can be compared with other lead carboxylates such as lead(II) acetate, lead(II) hexanoate, and lead(II) octanoate. These compounds share similar properties but differ in their chain lengths and specific applications. This compound is unique due to its longer carbon chain, which imparts different solubility and reactivity characteristics compared to shorter-chain lead carboxylates .
Comparison with Similar Compounds
- Lead(II) acetate
- Lead(II) hexanoate
- Lead(II) octanoate
- Lead(II) nonanoate
Lead(2+) decanoate stands out due to its specific applications in industrial and research settings, particularly in the synthesis of metal-organic frameworks and its use as a stabilizer in PVC production.
Properties
CAS No. |
15773-52-1 |
|---|---|
Molecular Formula |
C20H38O4Pb |
Molecular Weight |
550 g/mol |
IUPAC Name |
decanoate;lead(2+) |
InChI |
InChI=1S/2C10H20O2.Pb/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
KBHNIKDUMLKTIJ-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCC(=O)O.[PbH4] |
Canonical SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Pb+2] |
| 15773-52-1 | |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


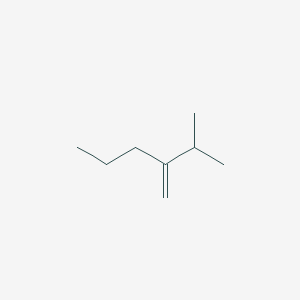
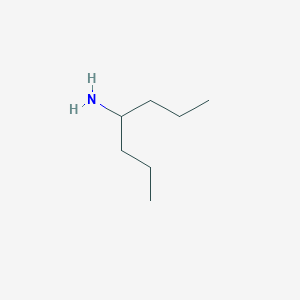
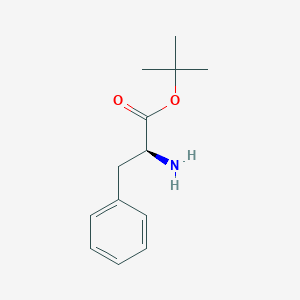
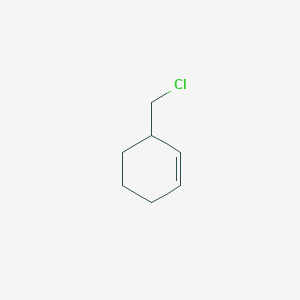
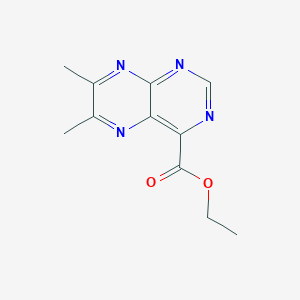
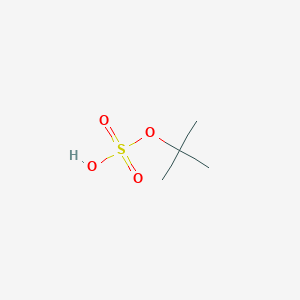
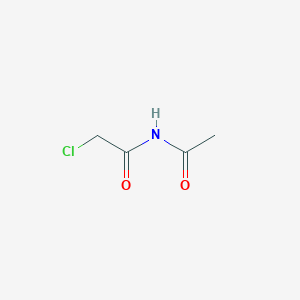
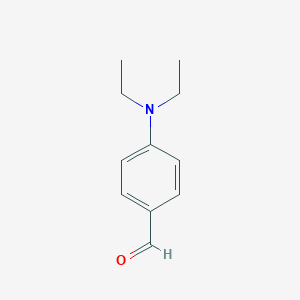


![2-[3-(dimethylamino)propyl]-1,2-benzothiazol-3-one](/img/structure/B91993.png)
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)
